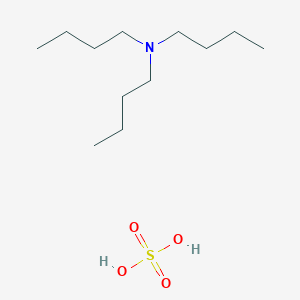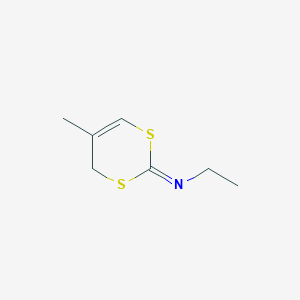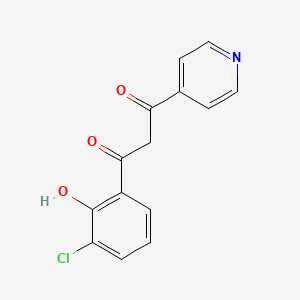
2-Methyl-1,1-bis(methylsulfanyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,1-bis(methylsulfanyl)butane is an organic compound with the molecular formula C7H16S2 It is characterized by the presence of two methylsulfanyl groups attached to the first carbon of a butane chain, with an additional methyl group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-bis(methylsulfanyl)butane typically involves the reaction of 2-methyl-1-butene with methylsulfanyl reagents under controlled conditions. One common method is the addition of methylsulfanyl groups to the double bond of 2-methyl-1-butene using a thiol reagent in the presence of a catalyst. The reaction is usually carried out at room temperature and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and distillation to obtain the desired compound with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,1-bis(methylsulfanyl)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler sulfides or thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfides or thiols.
Substitution: Compounds with new functional groups replacing the methylsulfanyl groups.
Aplicaciones Científicas De Investigación
2-Methyl-1,1-bis(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,1-bis(methylsulfanyl)butane involves its interaction with molecular targets through its methylsulfanyl groups. These groups can participate in various chemical reactions, such as oxidation and substitution, leading to the formation of new compounds. The pathways involved may include the activation of specific enzymes or receptors, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-butanol: An alcohol with a similar carbon backbone but different functional groups.
2-Methyl-2-butene: An alkene with a similar structure but lacking the methylsulfanyl groups.
Butane-2-thiol: A thiol with a similar carbon chain but different sulfur-containing groups.
Uniqueness
2-Methyl-1,1-bis(methylsulfanyl)butane is unique due to the presence of two methylsulfanyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
59021-12-4 |
|---|---|
Fórmula molecular |
C7H16S2 |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
2-methyl-1,1-bis(methylsulfanyl)butane |
InChI |
InChI=1S/C7H16S2/c1-5-6(2)7(8-3)9-4/h6-7H,5H2,1-4H3 |
Clave InChI |
NLVDWWVIPYVORR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)



![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)



![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)



